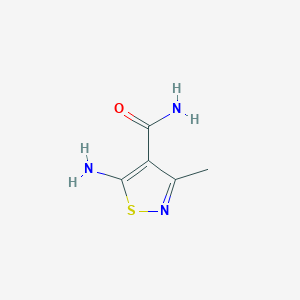

5-Amino-3-methylisothiazole-4-carboxamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-3-methyl-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWWAPJPGLAMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482642 | |

| Record name | 5-AMINO-3-METHYLISOTHIAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41808-40-6 | |

| Record name | 5-AMINO-3-METHYLISOTHIAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1,2-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 3 Methylisothiazole 4 Carboxamide

Direct Synthesis of 5-Amino-3-methylisothiazole-4-carboxamide

While the existence of this compound is confirmed by its Chemical Abstracts Service (CAS) number 41808-40-6, detailed procedures for its direct synthesis are not extensively documented in publicly available scientific literature. The synthesis is presumed to proceed through a multi-step sequence involving the formation of a key precursor, such as an ester or carboxylic acid derivative of the 5-amino-3-methylisothiazole core, followed by amidation. This indirect approach is common for the synthesis of complex carboxamides.

Precursor Synthesis and Building Block Applications

The synthesis of this compound relies on the availability of key precursors that form the core isothiazole (B42339) ring structure. These precursors are valuable building blocks in their own right for the synthesis of various pharmaceutical compounds.

Synthesis of 5-Amino-3-methylisothiazole Hydrochloride

A foundational precursor is 5-Amino-3-methylisothiazole, which can be prepared and isolated as its more stable hydrochloride salt. A documented method for its synthesis involves the ring closure of β-iminothiobutyramide. google.com This reaction is typically achieved through oxidation, utilizing reagents such as chloramine, potassium persulfate, or hydrogen peroxide. google.com

The general reaction scheme involves the treatment of β-iminothiobutyramide with an oxidizing agent, leading to the formation of the isothiazole ring. The resulting 5-amino-3-methylisothiazole can then be treated with hydrochloric acid to precipitate the hydrochloride salt, facilitating its isolation and purification. google.com

Reaction Scheme for the Synthesis of 5-Amino-3-methylisothiazole

| Starting Material | Oxidizing Agent | Product |

| β-Iminothiobutyramide | Chloramine / Potassium Persulfate / Hydrogen Peroxide | 5-Amino-3-methylisothiazole |

Preparation of 5-Amino-3-methylisothiazole-4-carboxylic Acid Derivatives

A plausible synthetic route would be analogous to the Hantzsch thiazole (B1198619) synthesis or similar condensation reactions. This would likely involve the reaction of a thioamide (e.g., thioacetamide) with an α-halocarbonyl compound that also contains an ethoxycarbonyl group, such as ethyl 2-chloroacetoacetate, under conditions that favor cyclization and subsequent amination at the 5-position.

Once the ethyl ester is obtained, it can be hydrolyzed to the corresponding carboxylic acid, 5-amino-3-methylisothiazole-4-carboxylic acid, under standard basic or acidic conditions. This carboxylic acid is the immediate precursor to the target carboxamide.

Utility as a Building Block for Complex Pharmaceutical Compounds

The 5-amino-3-methylisothiazole scaffold is a valuable building block in drug discovery. The hydrochloride salt of 5-amino-3-methylisothiazole serves as a precursor for a range of pharmacologically active molecules. sigmaaldrich.com It has been utilized in the synthesis of:

MMP12 inhibitors: Matrix metalloproteinase 12 is a target for inflammatory diseases.

Aurora kinase inhibitors: These are investigated as potential anticancer agents due to their role in cell division.

N-Heterocyclic indolyl glyoxylamides: This class of compounds has been explored for its anticancer properties. sigmaaldrich.com

The isothiazole ring, in general, is a component of various bioactive compounds with applications as anticancer, anti-inflammatory, and antiviral agents. researchgate.net

Derivatization Strategies for this compound Scaffold

The functional groups of this compound, particularly the 5-amino group, provide opportunities for further chemical modification to generate a library of derivatives with potentially enhanced biological activities.

Acylation Reactions and Amide Formation

The 5-amino group on the isothiazole ring can undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, to form new amide bonds. google.com This derivatization can significantly alter the physicochemical and pharmacological properties of the parent molecule. For instance, acylation of 5-amino-3-methylisothiazole has been shown to produce compounds with therapeutic potential, such as S-p-aminobenzenesulphonamido-3-methyl isothiazole, which exhibits antibacterial activity. google.com

While the reactivity of the amino group in the analogous 5-amino-3-methyl-isoxazole-4-carboxylic acid has been noted to be potentially low under certain conditions, acylation is a viable strategy for modifying the isothiazole scaffold. nih.gov These reactions would typically be carried out in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the amino group.

Synthesis of N'-Substituted Isothiazole Hydrazide Derivatives

The synthesis of N'-substituted hydrazide derivatives of the isothiazole core represents a significant chemical transformation. These derivatives are commonly prepared from a hydrazide precursor, such as 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. The general methodology involves a nucleophilic addition reaction between the hydrazide and various carbonyl compounds. researchgate.net

This reaction is typically carried out by heating the 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with a suitable aldehyde or ketone in ethanol. researchgate.net The process, conducted with vigorous stirring at approximately 78°C for around 4 hours, leads to the formation of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. researchgate.net The yields for these reactions are reported to be in the range of 50% to 86%. researchgate.net The resulting structures, which contain a characteristic -N=CH group, are confirmed using various analytical techniques, including mass spectrometry (MS), elemental analysis, proton and carbon nuclear magnetic resonance spectroscopy (¹H-NMR, ¹³C-NMR), and infrared spectroscopy (IR). researchgate.netnih.gov

The precursor, 5-chloro-3-methyl-isothazole-4-carbohydrazide, can be synthesized through a method involving an intermediate azide product. researchgate.net The activity of the synthesized hydrazide derivatives is often associated with the presence of the -N=CH group, along with the size and shape of the substituent attached to it. researchgate.net

| Reactant (Carbonyl Compound) | Resulting Derivative Name | Yield (%) |

|---|---|---|

| Cinnamaldehyde | 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | High |

| Various substituted benzaldehydes | N'-(substituted-benzylidene)-5-chloro-3-methylisothiazole-4-carbohydrazide | 50-86 |

| Various ketones | N'-(substituted-alkylidene)-5-chloro-3-methylisothiazole-4-carbohydrazide | 50-86 |

Preparation of Aminoacylamino Group-Containing Isothiazoles

The introduction of aminoacylamino groups onto the isothiazole scaffold is a key strategy for creating peptide-like structures or peptidomimetics. This involves the formation of an amide bond between the 5-amino group of the isothiazole ring and the carboxyl group of an amino acid. The 5-amino group on the isothiazole ring can be modified through known acylation methods to produce therapeutically relevant products. google.com

The general synthetic approach involves coupling an N-protected amino acid to the 5-amino-3-methylisothiazole core. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond. Commonly used coupling agents in heterocyclic chemistry include O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov

For instance, in a related heterocyclic system, an amino acid was successfully coupled to a resin-bound peptide to form a mixed hybrid peptide. nih.gov The coupling was achieved using 3 equivalents of the amino acid, 3 equivalents of HATU, and 6 equivalents of DIPEA, with the reaction proceeding for 2 hours at room temperature. nih.gov After the coupling reaction, the protecting group on the newly introduced amino acid (e.g., Fmoc) is removed to expose a new amino terminus for further chain elongation if desired. This methodology allows for the systematic construction of peptide chains attached to the isothiazole ring.

Development of Schiff Bases from Hydrazino Isothiazoles

Schiff bases, characterized by an imine or azomethine (-C=N-) group, are readily developed from hydrazino isothiazole derivatives. The synthesis involves a condensation reaction between the hydrazino group (-NHNH₂) of an isothiazole carbohydrazide and the carbonyl group of an aldehyde or ketone. researchgate.net This reaction is a cornerstone in the functionalization of isothiazole hydrazides, leading to the formation of hydrazones, which are a subclass of Schiff bases. researchgate.net

The formation of these N'-substituted derivatives is a nucleophilic addition mechanism. researchgate.net The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to yield the final Schiff base product. The reaction is often catalyzed by a small amount of acid and is typically carried out by heating the reactants in a solvent such as ethanol. researchgate.net The resulting compounds are characterized by the presence of a -N=CH- linkage, which is readily identifiable through spectroscopic methods. researchgate.net

Introduction of Lipophilic Ester Groups

Increasing the lipophilicity of isothiazole derivatives can be achieved by introducing ester groups, particularly at the 4-position carboxylic acid function. This transformation converts the polar carboxylic acid into a less polar ester, which can be a crucial modification for modulating the physicochemical properties of the molecule.

The synthesis of these esters can be accomplished through standard esterification procedures. One common method involves the reaction of the isothiazole-4-carboxylic acid with an appropriate alcohol in the presence of a coupling agent. For example, the synthesis of a propyl ester of a similar thiazole derivative was achieved by reacting the corresponding carboxylic acid with propan-1-ol. The reaction was facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and N,N-dimethylpyridin-4-amine (DMAP) as a catalyst, with the reaction mixture being heated in dimethylformamide (DMF).

Another approach involves the use of a pre-formed ester derivative as a starting material. For example, ethyl 5-amino-3-methyl-isoxazole-4-carboxylate has been prepared by dissolving an intermediate in ethanol and treating it with a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH∙HCl). nih.gov This highlights that the ester group can either be introduced at a later stage via esterification of the carboxylic acid or be carried through the synthesis from an ester-containing starting material.

Chlorination and Halogenation Reactions

Chlorination and other halogenation reactions are pivotal for functionalizing the isothiazole ring, often leading to derivatives with distinct chemical and biological properties. researchgate.net Specifically, the 4-position of the 5-amino-3-methylisothiazole ring can be selectively chlorinated.

A documented process for the preparation of 5-amino-4-chloro-3-methylisothiazole involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. medwinpublishers.com In this procedure, 5-amino-3-methylisothiazole hydrochloride is suspended in a solvent like dichloromethane and stirred at a controlled temperature. medwinpublishers.com The sulfuryl chloride is added dropwise to the reaction mixture. medwinpublishers.com Temperature control is crucial for the success of this reaction, with the temperature preferably maintained below 25°C, and more ideally within the range of 5 to 15°C. medwinpublishers.com This method provides a direct route to introduce a chlorine atom onto the isothiazole nucleus adjacent to the amino group. The importance of chlorinated isothiazoles is underscored by their frequent use as key intermediates in the synthesis of biologically active substances. derpharmachemica.com

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods. This technology utilizes microwave irradiation to heat reaction mixtures, which can lead to dramatic reductions in reaction times, increased product yields, and improved regioselectivity.

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including those related to isothiazoles. For instance, microwave-assisted one-pot, three-component reactions have been developed for the synthesis of novel thiazolyl-pyridazinediones. Similarly, highly substituted thiazolo[3,2-a]pyrimidine derivatives have been efficiently synthesized using this technique. In some cases, solvent-free oxidative cyclizations to produce isothiazoles have been shown to proceed in minutes under microwave irradiation, compared to hours at room temperature, without a loss in yield. derpharmachemica.com

However, the utility of microwave heating is not universal and must be evaluated on a case-by-case basis. In the synthesis involving a 5-amino-3-methyl-isoxazole-4-carboxylic acid derivative, decreased stability of the compound was observed during microwave irradiation due to the heat generated. nih.gov This highlights a potential limitation, where thermally sensitive substrates may degrade under microwave conditions, necessitating careful optimization or the use of alternative methods like ultrasonic agitation. nih.gov

One-Pot Synthesis Techniques

One-pot syntheses for this compound could theoretically proceed through several strategic approaches, primarily focusing on the concurrent formation of the isothiazole ring and the introduction of the C4-carboxamide functionality.

A. Multi-component Reaction (MCR) Approach

Drawing inspiration from the successful multi-component synthesis of analogous 5-amino-4-carboxamidethiazoles, a similar strategy could be envisioned for the isothiazole counterpart. A hypothetical three-component reaction could involve the condensation of a β-ketoamide, a source of sulfur and ammonia (B1221849), and a cyanating agent.

A plausible reaction scheme could involve the reaction of acetoacetamide, elemental sulfur, and a cyanide source in the presence of a base and an oxidizing agent. The reaction would proceed through the in-situ formation of a β-iminothiobutyramide intermediate, which would then undergo cyclization and subsequent functionalization.

| Component A | Component B | Component C | Reagents/Conditions | Product |

| Acetoacetamide | Elemental Sulfur | Sodium Cyanide | Base (e.g., Morpholine), Oxidizing Agent (e.g., I₂) | This compound |

| Ethyl Acetoacetate | Ammonium Polysulfide | Cyanogen Bromide | Amine Base, Solvent (e.g., Ethanol) | This compound |

B. Tandem Synthesis via In-situ Hydrolysis of a Nitrile Intermediate

Given that 5-Amino-3-methylisothiazole-4-carbonitrile is a known and commercially available precursor, a one-pot process could be designed to first synthesize this nitrile and then hydrolyze it in the same reaction vessel to the desired carboxamide.

This approach would likely involve a variation of the Gewald reaction, a well-established method for the one-pot synthesis of 2-aminothiophenes. A modified Gewald-type reaction for the synthesis of the isothiazole ring could involve the reaction of a β-ketonitrile (e.g., 2-cyano-3-oxobutanamide), a sulfur source, and an ammonia source. The resulting 5-Amino-3-methylisothiazole-4-carbonitrile could then be subjected to controlled hydrolysis by the addition of an acid or base to the reaction mixture.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions (Step 1) | Reagents/Conditions (Step 2) | Product |

| Acetoacetonitrile | Malononitrile | Sulfur, Ammonia, Base | Acid or Base (in situ hydrolysis) | This compound |

| β-Iminothiobutyramide | Malononitrile | Oxidizing Agent | Controlled Hydrolysis | This compound |

The success of these proposed one-pot syntheses would be highly dependent on the careful optimization of reaction conditions, including the choice of solvent, base, temperature, and the stoichiometry of the reactants. The development of such a method would represent a significant advancement in the synthesis of this important heterocyclic scaffold.

Spectroscopic Characterization and Structural Elucidation of 5 Amino 3 Methylisothiazole 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Amino-3-methylisothiazole-4-carboxamide, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, amino, and carboxamide protons. The isothiazole (B42339) ring itself does not possess any protons, so all signals will arise from the substituents.

The anticipated signals are:

Methyl Protons (C3-CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group attached to C3 of the isothiazole ring. In related heterocyclic systems, these protons typically resonate in the upfield region, estimated to be around δ 2.1–2.5 ppm. nih.gov

Amino Protons (C5-NH₂): The two protons of the primary amino group at the C5 position would likely appear as a broad singlet. The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature, but is typically expected in the range of δ 5.0–6.5 ppm.

Carboxamide Protons (C4-CONH₂): The carboxamide functional group also contains two protons. Due to restricted rotation around the C-N bond, these two protons can be chemically non-equivalent, potentially appearing as two separate broad singlets. Their chemical shifts are expected to be in the downfield region, typically between δ 7.0 and 8.0 ppm.

| Predicted ¹H-NMR Data for this compound | |||

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C3-CH₃ | 2.1 – 2.5 | Singlet (s) | 3H |

| C5-NH₂ | 5.0 – 6.5 | Broad Singlet (br s) | 2H |

| C4-CONH₂ | 7.0 – 8.0 | Two Broad Singlets (br s) | 2H |

The proton-decoupled ¹³C-NMR spectrum would provide signals for each of the five unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, including the heteroatoms (N, S, O) and the aromaticity of the isothiazole ring.

The expected carbon signals are:

Methyl Carbon (-CH₃): This carbon will appear at the highest field (lowest ppm value), predicted to be in the range of δ 15–25 ppm. nih.gov

Isothiazole Ring Carbons (C3, C4, C5): These carbons are part of the heterocyclic aromatic system. C3, being attached to the sulfur and nitrogen atoms and the methyl group, might appear around δ 150-160 ppm. C4, substituted with the electron-withdrawing carboxamide group, is expected to be found around δ 105-115 ppm. C5, bonded to the amino group and two heteroatoms, is predicted to be the most downfield of the ring carbons, likely above δ 160 ppm. nih.govbeilstein-journals.org

Carbonyl Carbon (-CONH₂): The carbon of the carboxamide group is characteristically found in the far downfield region of the spectrum, typically in the range of δ 165–175 ppm. mdpi.com

| Predicted ¹³C-NMR Data for this compound | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | 15 – 25 |

| C 4 | 105 – 115 |

| C 3 | 150 – 160 |

| C 5 | 160 – 170 |

| -C ONH₂ | 165 – 175 |

To confirm the assignments from 1D NMR spectra, two-dimensional techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show correlations between protons and the carbons to which they are directly attached. For this compound, a key correlation would be observed between the methyl proton signal (~δ 2.1-2.5 ppm) and the methyl carbon signal (~δ 15-25 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons. Expected HMBC correlations would include:

The methyl protons showing a correlation to the C3 and C4 carbons of the isothiazole ring.

The amide and amine protons showing correlations to the C4 and C5 carbons, respectively, as well as to each other's carbons, confirming the connectivity of the substituents to the ring.

These 2D experiments are vital for the complete and unambiguous structural elucidation of isothiazole derivatives and related heterocyclic systems. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

ESI is a soft ionization technique that is ideal for analyzing polar molecules like this compound. In positive ion mode, the compound would be expected to readily form a protonated molecular ion, [M+H]⁺.

The molecular formula of the compound is C₅H₇N₃OS. The theoretical exact mass of the protonated molecule [C₅H₈N₃OS]⁺ can be calculated and would be the primary ion observed in the full scan mass spectrum, confirming the molecular weight.

| Predicted ESI-MS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₅H₇N₃OS |

| Molecular Weight (Monoisotopic) | 157.0313 g/mol |

| Observed Ion (Positive Mode) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 158.0386 |

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (in this case, the [M+H]⁺ ion at m/z 158.0) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

For the [M+H]⁺ ion of this compound, several fragmentation pathways are plausible, based on the known behavior of amides, amines, and heterocyclic rings. libretexts.orgunito.itnih.gov Common fragmentation pathways for protonated amino acids and related compounds often involve the loss of small, stable neutral molecules. nih.gov

Predicted fragmentation pathways include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides and amines, leading to a fragment ion at m/z 141.0.

Loss of Carbon Monoxide (CO): Following the loss of ammonia from the carboxamide group, a subsequent loss of CO is possible, resulting in a fragment ion.

Cleavage of the Isothiazole Ring: The heterocyclic ring can undergo cleavage, leading to characteristic fragment ions that can help to confirm the core structure.

| Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 158.0) | ||

| Precursor Ion (m/z) | Plausible Neutral Loss | Predicted Fragment Ion (m/z) |

| 158.0 | NH₃ | 141.0 |

| 158.0 | H₂NCO | 115.0 |

| 141.0 | CO | 113.0 |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. mdpi.com For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate gas-phase ions of the molecule, most commonly the protonated molecule [M+H]⁺.

The exact mass of this ion is measured and compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. The close agreement between the experimental and theoretical mass confirms the elemental composition, C₅H₆N₃OS.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the precursor ion (e.g., the [M+H]⁺ ion) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its connectivity and the stability of its substructures. For this compound, key fragmentations would include the loss of the carboxamide group, cleavage of the isothiazole ring, and other characteristic fragmentations. researchgate.net

| Ion | Formula | Calculated m/z | Observed m/z | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| [M+H]⁺ | C₅H₇N₃OS⁺ | 158.0383 | 158.0381 | Protonated molecule |

| [M+H-NH₃]⁺ | C₅H₄N₂OS⁺ | 141.0117 | 141.0115 | Loss of ammonia from the amino group |

| [M+H-CONH₂]⁺ | C₄H₄N₂S⁺ | 113.0168 | 113.0166 | Loss of the carboxamide radical |

| [C₄H₅N₂S]⁺ | C₄H₅N₂S⁺ | 113.0168 | 113.0166 | Isothiazole ring fragment after loss of carboxamide |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its primary functional groups. The N-H stretching vibrations of the amino (-NH₂) and amide (-CONH₂) groups are expected to appear as prominent bands in the 3200-3400 cm⁻¹ region. tsijournals.com The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the spectrum, typically appearing in the range of 1650-1690 cm⁻¹. mdpi.com Other significant vibrations include C-H stretches of the methyl group, N-H bending, and various vibrations associated with the isothiazole ring structure, such as C=N and C-S stretching. tsijournals.comsemanticscholar.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium |

| Amide (-CONH₂) | N-H Stretch | ~3350, ~3180 | Medium |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 | Medium-Weak |

| Amide I (C=O) | C=O Stretch | 1690 - 1650 | Strong |

| Amide II / Amino | N-H Bend | 1640 - 1550 | Medium |

| Isothiazole Ring | C=N Stretch, Ring Vibrations | 1550 - 1450 | Medium-Variable |

| Methyl (-CH₃) | C-H Bend | ~1460, ~1380 | Medium |

| Isothiazole Ring | C-S Stretch | 750 - 600 | Weak-Medium |

While basic IR spectroscopy identifies functional groups, a more profound understanding of a molecule's vibrational characteristics is achieved by assigning specific absorption bands to individual normal modes of vibration. This is accomplished by combining experimental IR and Raman data with quantum chemical calculations. mdpi.com

Computational methods, particularly Density Functional Theory (DFT) using basis sets like B3LYP/6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies and IR intensities of the optimized molecular structure. nih.gov However, a simple comparison of calculated and experimental frequencies is often insufficient for unambiguous assignment, especially in complex molecules where vibrational modes can be coupled.

Potential Energy Distribution (PED) analysis provides a quantitative description of the contribution of each internal coordinate (e.g., bond stretching, angle bending, torsions) to a given normal mode. researchgate.netresearchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are used to perform these calculations. nih.gov This allows for a precise and detailed assignment of the vibrational spectrum, clarifying the nature of complex vibrations that arise from the coupling of multiple motions. nih.gov

| Mode No. | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment and PED Contributions (%) |

|---|---|---|---|

| 1 | 3450 | ~3410 | νₐₛ(NH₂) (100) |

| 2 | 3365 | ~3350 | νₛ(NH₂) (99) |

| 3 | 3010 | ~2990 | νₐₛ(CH₃) (95) |

| 4 | 1680 | ~1675 | ν(C=O) (85), δ(NH₂) (10) |

| 5 | 1625 | ~1620 | δ(NH₂) (70), ν(C=C) (15) |

| 6 | 1540 | ~1545 | ν(C=N) (55), ν(C-N) (20), δ(CH₃) (10) |

| 7 | 1465 | ~1460 | δₐₛ(CH₃) (80), Ring def. (15) |

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration.

For this compound, a suitable single crystal is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. This analysis reveals the planarity of the isothiazole ring and the relative orientations of the methyl, amino, and carboxamide substituents.

Crucially, X-ray crystallography also elucidates the intermolecular interactions that govern the crystal packing. The amino and amide groups are potent hydrogen bond donors and acceptors. Therefore, the crystal structure of this compound is expected to feature an extensive network of intermolecular hydrogen bonds, likely forming dimers, chains, or sheets. researchgate.net π-π stacking interactions between the aromatic isothiazole rings may also play a significant role in stabilizing the crystal lattice. researchgate.net The study of these non-covalent interactions is vital for understanding the physical properties of the solid material.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 9.876 |

| β (°) | 105.34 |

| Volume (ų) | 828.1 |

| Z | 4 |

| Key Bond Length (S-N) (Å) | 1.695 |

| Key Bond Length (C=O) (Å) | 1.240 |

| Key H-Bond (N-H···O) (Å) | 2.95 |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating components of a mixture and are routinely used to assess the purity and confirm the identity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. d-nb.infonih.gov

In a typical RP-HPLC setup, the sample is injected into a column packed with a non-polar stationary phase (e.g., silica (B1680970) chemically modified with C18 alkyl chains). A polar mobile phase, usually a mixture of water (often buffered and containing an acid like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol, is pumped through the column. d-nb.info The compound partitions between the stationary and mobile phases, and its retention time (the time taken to travel through the column) is a characteristic property under a specific set of conditions (flow rate, mobile phase composition, temperature).

Purity is assessed by detecting the eluting components, typically with a UV-Vis detector set to a wavelength where the compound has strong absorbance. A pure compound will ideally show a single, sharp, symmetrical peak. The percentage purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. Identity is confirmed by comparing the retention time of the sample to that of an authenticated reference standard.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic (e.g., 70% A, 30% B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | 3-7 min (highly method-dependent) |

| Purity Assessment | >99% (based on peak area) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. nih.govcrsubscription.com

The stationary phase is typically a thin layer of an adsorbent like silica gel coated onto a plate of glass or aluminum. A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

After the solvent front nears the top of the plate, the plate is removed and dried. The separated spots are visualized, often under UV light if the compound is UV-active. Alternatively, chemical stains can be used; for this compound, a ninhydrin (B49086) solution would produce a colored spot due to its reaction with the primary amino group. gavinpublishers.com

The position of each spot is quantified by its Retention Factor (Rƒ) value, defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. gavinpublishers.com The Rƒ value is characteristic for a given compound, solvent system, and stationary phase, and can be used for identification by comparison with a reference standard run on the same plate.

| Stationary Phase | Mobile Phase (v/v) | Rƒ Value | Visualization |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | 0.35 | UV (254 nm), Ninhydrin stain |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (95:5) | 0.50 | UV (254 nm), Ninhydrin stain |

| Silica Gel 60 F₂₅₄ | n-Butanol / Acetic Acid / Water (4:1:1) | 0.65 | UV (254 nm), Ninhydrin stain |

Computational and Theoretical Chemistry Studies of 5 Amino 3 Methylisothiazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental electronic properties and predicting the behavior of a molecule.

Ab Initio Calculations (e.g., B3LYP 6-31G(d,p) level)Ab initio methods, such as Hartree-Fock or post-Hartree-Fock methods, calculate all electronic integrals without empirical parameters. The specified B3LYP/6-31G(d,p) level of theory is a hybrid DFT method that incorporates a portion of the exact exchange from Hartree-Fock theory, offering reliable results for geometry optimization and energy calculations. A typical study would report the optimized bond lengths, bond angles, and dihedral angles.

| Parameter | Predicted Value (Å or °) |

| C-S Bond Length | Data Not Available |

| C-N Bond Length | Data Not Available |

| C=O Bond Length | Data Not Available |

| N-H Bond Length | Data Not Available |

| C-C-N Angle | Data Not Available |

| S-C-C Angle | Data Not Available |

| This table represents typical data that would be generated from such a study; however, no specific values for 5-Amino-3-methylisothiazole-4-carboxamide were found in the available literature. |

Molecular Conformation and Tautomerism Studies

The flexibility of the carboxamide side chain and the potential for proton migration (tautomerism) are key aspects of the molecule's chemistry.

Conformational Search MethodologiesA systematic conformational search would be necessary to identify the lowest energy conformers of the molecule. This involves rotating the single bonds, particularly the C-C bond connecting the ring to the carboxamide group and the C-N bond of the amide, to map the potential energy surface and identify stable geometries.

Possible tautomers, such as the imino form, could also be investigated. Computational studies would calculate the relative energies of these different tautomeric forms to determine the most stable isomer under various conditions.

Electronic Structure Analysis

Understanding the distribution of electrons within the molecule is crucial for predicting its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) AnalysisNBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., lone pairs, bonding orbitals). This analysis provides insights into charge distribution on each atom (natural atomic charges) and the nature of donor-acceptor interactions (hyperconjugation) between filled and empty orbitals, which are key to understanding molecular stability and reactivity.

| Atom | Natural Atomic Charge (e) |

| S1 | Data Not Available |

| N2 | Data Not Available |

| C3 | Data Not Available |

| C4 | Data Not Available |

| C5 | Data Not Available |

| N (amino) | Data Not Available |

| C (carbonyl) | Data Not Available |

| O (carbonyl) | Data Not Available |

| N (amide) | Data Not Available |

| This table illustrates the type of data produced by NBO analysis; specific values for the target compound are not available. |

Without dedicated computational studies on this compound, a detailed and scientifically accurate article on its theoretical chemistry cannot be provided.

Hyperconjugative Interactions and Bonding Nature

The electronic landscape of this compound is significantly influenced by hyperconjugative interactions and the specific nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a computational method that elucidates these features by transforming the complex many-electron wavefunction into a localized, intuitive picture of chemical bonding.

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital or a lone pair into an adjacent empty anti-bonding orbital. This interaction stabilizes the molecule and can have a considerable impact on its geometry and reactivity. In systems analogous to this compound, such as other thiazole (B1198619) derivatives, NBO analysis has revealed significant charge transfer between localized bonds and lone pairs. researchgate.net

The bonding nature within the isothiazole (B42339) ring is characterized by a degree of aromaticity and significant polarization due to the different electronegativities of the carbon, nitrogen, and sulfur atoms. DFT studies on related aminothiazole derivatives have shown that the bond lengths and angles are influenced by the electronic effects of the substituents. mdpi.comnih.gov For this compound, the C-S and C-N bonds within the ring will have lengths intermediate between single and double bonds, indicative of delocalized π-electron density. The amino and carboxamide substituents will further modulate the electron distribution within the isothiazole ring.

An illustrative data table of hyperconjugative interactions in a related thiazole derivative, as determined by NBO analysis, is presented below. These interactions, quantified by the second-order perturbation energy E(2), represent the stabilization energy due to electron delocalization from a donor NBO to an acceptor NBO.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Amino) | π(C4-C5) | 5.8 |

| π(C4-C5) | π(C=O) | 2.1 |

| LP(1) S1 | σ(C5-N) | 1.5 |

| σ(C-H) Methyl | σ(C3-C4) | 2.9 |

This table is illustrative and based on typical values for similar molecular systems. The actual values for this compound would require specific calculations.

Solvent Effects and Environmental Interactions

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models that account for solvent effects are crucial for accurately predicting the behavior of molecules in solution.

The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model in computational chemistry. wikipedia.orggoogle.comfaccts.defaccts.de In this model, the solvent is treated as a continuous, polarizable medium with a specific dielectric constant, rather than as individual molecules. wikipedia.orggoogle.comfaccts.defaccts.de The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. wikipedia.orggoogle.comfaccts.defaccts.de

CPCM is particularly useful for studying how the polarity of the solvent affects the electronic structure, geometry, and spectroscopic properties of a molecule. For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to lead to a stabilization of the ground state and a shift in its UV-Vis absorption spectrum.

Computational studies on N-heterocyclic carbene complexes and other heterocyclic systems have successfully employed CPCM to investigate solvent effects on NMR chemical shifts and electronic spectra. civilica.com These studies have shown a correlation between calculated parameters and the dielectric constant of the solvent. civilica.com For this compound, CPCM calculations could be used to predict changes in its dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and its absorption wavelengths in different solvents.

The following table illustrates the hypothetical effect of solvent polarity on the calculated dipole moment and HOMO-LUMO energy gap of a molecule similar to this compound, as would be predicted by CPCM calculations.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.5 | 4.5 |

| Toluene | 2.4 | 4.2 | 4.3 |

| Acetone | 20.7 | 5.8 | 4.1 |

| Water | 78.4 | 6.5 | 4.0 |

This table is illustrative and based on general trends observed for polar molecules in different solvents.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity. Computational methods play a vital role in developing these relationships, providing insights that can guide the design of new and more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds.

These studies typically identify key molecular descriptors that are correlated with biological activity. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). The resulting QSAR models can then be used to predict the activity of new derivatives and to understand the structural requirements for optimal activity.

An example of a generic QSAR equation for a series of related compounds might look like:

pIC₅₀ = c₀ + c₁logP + c₂HOMO + c₃*Molecular_Weight

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by the statistical analysis.

The following table provides an example of the types of molecular descriptors that would be used in a QSAR study of a series of isothiazole carboxamide derivatives.

| Compound | logP | HOMO (eV) | Molecular Weight (g/mol) | pIC₅₀ (experimental) |

|---|---|---|---|---|

| Derivative 1 | 1.2 | -6.5 | 171.19 | 5.2 |

| Derivative 2 | 1.5 | -6.3 | 185.22 | 5.5 |

| Derivative 3 | 1.0 | -6.8 | 190.17 | 4.9 |

| Derivative 4 | 1.8 | -6.1 | 201.25 | 5.9 |

This table is illustrative and presents hypothetical data for a series of related compounds.

Computational chemistry can provide valuable mechanistic insights into how a molecule like this compound might interact with a biological target or undergo a chemical reaction. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, thereby elucidating the reaction pathway.

For example, computational studies on the reaction of 2-amino-2-thiazoline derivatives with isocyanates have been used to investigate the regioselectivity and energetics of the reaction, providing a detailed understanding of the reaction mechanism. nih.gov Similar computational approaches could be applied to this compound to study its reactivity. For instance, the protonation of the molecule at different sites could be modeled to predict the most likely site of protonation, which is crucial for understanding its behavior in biological systems.

Furthermore, molecular docking simulations could be employed to predict the binding mode of this compound to a specific protein target. These simulations would provide information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Computational predictions can also shed light on the metabolic fate of a molecule by modeling its interactions with metabolic enzymes like cytochromes P450. By identifying the most likely sites of metabolism, researchers can design modifications to improve the metabolic stability of the compound.

Pharmacological and Biological Activities of 5 Amino 3 Methylisothiazole 4 Carboxamide and Its Analogues

Anticancer and Antiproliferative Activities

Derivatives of 5-Amino-3-methylisothiazole-4-carboxamide have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to inhibit the proliferation of cancer cells and induce cell death.

In Vitro Cytotoxicity Assays (e.g., MTT, SRB Tests)

The antiproliferative effects of this compound analogues have been assessed using standard in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) tests are commonly employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.gov

For instance, antiproliferative MTT tests were conducted on new N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives against the human biphenotypic B cell myelomonocytic leukemia cell line MV4-11. nih.gov The SRB assay was utilized to examine their anticancer potential against human colon adenocarcinoma cell lines (LoVo and the doxorubicin-resistant LoVo/DX), breast adenocarcinoma (MCF-7), and a normal mammary gland epithelial cell line (MCF-10A). nih.gov

Activity Against Specific Cancer Cell Lines

The efficacy of these isothiazole (B42339) derivatives has been evaluated against a panel of human cancer cell lines, revealing varied and specific activities.

The MV4-11 cell line is characterized by the presence of an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, a common mutation in acute myeloid leukemia (AML). researchgate.net Several studies have highlighted the sensitivity of MV4-11 cells to isothiazole-based compounds. For example, a series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were tested for their antiproliferative activity against MV4-11 cells using the MTT assay. nih.gov One of the most active compounds in this series demonstrated significant antiproliferative activity against all tested cell lines, including MV4-11. nih.gov

Further research has shown that inhibitors targeting FLT3 can effectively block the growth of FLT3-ITD-positive MV-4-11 cells by inducing apoptosis and cell cycle arrest. researchgate.net For example, the compound LT-171-861, a novel FLT3 inhibitor, induced apoptosis in MV4-11 cells. nih.gov Similarly, another study found that MV4-11 cells were sensitive to compounds that inhibit CDK9 and FLT3, leading to cell proliferation hindrance and apoptosis induction. researchgate.net

The LoVo human colon adenocarcinoma cell line and its doxorubicin-resistant counterpart, LoVo/DX, serve as important models for studying drug resistance in cancer. The activity of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives was assessed against both LoVo and LoVo/DX cell lines. nih.gov Notably, all tested compounds were able to overcome the cell-resistance barrier, with their activity on LoVo/DX cells in many cases being higher than that of doxorubicin. nih.gov

The resistance index (RI) is a measure of a compound's ability to overcome drug resistance. An RI value between 0 and 2 indicates sensitivity. All the tested compounds showed an RI below 2, with one of the most active compounds having an RI of 1.37. nih.gov Another compound in the series exhibited the lowest RI of 0.72. nih.gov

The MCF-7 breast cancer cell line is a widely used model for studying hormone-responsive breast cancer. The antiproliferative activity of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives was also evaluated against MCF-7 cells. One particular compound from this series displayed the highest activity against MCF-7, as well as the colon cancer cell lines. nih.gov Another compound in the same series also showed similar activity. nih.gov

A separate study on a monobenzyltin compound demonstrated strong cytotoxicity against MCF-7 cells, with an IC50 value of 2.5±0.50 μg/mL after 48 hours of treatment. nih.gov In another research, synergistic cytotoxic effects were observed when combining methotrexate (B535133) with 5-aminoimidazole-4-carboxamide (B1664886) riboside in MCF-7 cells. nih.gov

Below is an interactive data table summarizing the antiproliferative activity of selected compounds against various cancer cell lines.

| Compound/Analogue | Cell Line | Assay | Activity (IC50/GI50) | Source |

| 5-chloro-N'-[(1E, 2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | MCF-7 | SRB | < 15 µg/mL | nih.gov |

| 5-chloro-N'-[(1E, 2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | LoVo | SRB | < 15 µg/mL | nih.gov |

| 5-chloro-N'-[(1E, 2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide | LoVo/DX | SRB | < 15 µg/mL | nih.gov |

| Analogue 4 from the same series | MCF-7, LoVo, LoVo/DX | SRB | < 20 µg/mL | nih.gov |

| Analogue 7 from the same series | LoVo, LoVo/DX | SRB | > 30 µg/mL | nih.gov |

Mechanisms of Antitumor Action

The antitumor effects of this compound and its analogues are attributed to various mechanisms of action. A significant body of research points towards the inhibition of specific kinases as a primary mode of action.

Isothiazole derivatives have been identified as promising tyrosine kinase inhibitors. For instance, CP-547,632, a (3-aryl-4-carboxamido-isothiazol-3-yl)-carbamide, functions as a tyrosine kinase inhibitor with antineoplastic activity. nih.gov More specifically, many of the studied compounds act as inhibitors of FLT3 kinase, which is crucial for the proliferation and survival of certain leukemia cells. nih.govhaematologica.org Inhibition of FLT3 autophosphorylation and its downstream signaling pathways, including STAT5, AKT, and ERK, has been observed. haematologica.org

In FLT3-ITD-dependent cell lines like MV4-11, these inhibitors significantly decrease FLT3 autophosphorylation and almost completely inhibit the phosphorylation of downstream mediators. haematologica.org Some novel inhibitors have shown high selectivity for FLT3-ITD mutants over the wild-type FLT3, which could potentially lead to reduced toxicity. haematologica.org The induction of apoptosis (programmed cell death) is another key mechanism. Treatment with these compounds has been shown to increase the apoptotic ratio in cancer cells, as evidenced by an increase in pro-apoptotic proteins like cleaved-caspase 3, cleaved-caspase 8, and PARP. nih.gov

MEK1 Inhibition

Derivatives of isothiazole have been identified as a novel class of allosteric inhibitors for MEK1, a key protein kinase in the MAPK/ERK signaling pathway that is often dysregulated in cancer. nih.govnih.gov The optimization of isothiazole-4-carboxamidine derivatives has led to the identification of potent MEK1 inhibitors. nih.gov Specifically, research has described the development of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine inhibitors of MEK1 and MEK2. nih.gov Further studies have also discovered 3-Hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles as potent in vitro inhibitors of MEK1. nih.gov The inhibition of MEK effectively blocks the upregulated ERK/MAPK signaling, which is crucial for cell proliferation and survival in many tumor types. nih.gov

Table 1: MEK1 Inhibition by Isothiazole Analogues

| Compound Class | Target | Activity |

|---|---|---|

| Isothiazole-4-carboxamidines | MEK1 | Allosteric Inhibitors nih.gov |

| 3-Hydroxy-4-carboxyalkylamidino-5-arylamino-isothiazoles | MEK1 | Potent in vitro inhibitors nih.gov |

| 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine | MEK1/MEK2 | Potent inhibitors nih.gov |

Cyclin-Dependent Kinase Inhibition

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.gov Thiazole (B1198619) and isothiazole derivatives have emerged as promising scaffolds for the development of potent CDK inhibitors. nih.govnih.govnih.govrsc.org High-throughput screening identified aminothiazole compounds as inhibitors of CDK2. nih.govnih.gov Through structure-based design and optimization, highly potent diaminothiazole inhibitors of CDK2 have been developed, with some analogues achieving IC₅₀ values in the nanomolar range. nih.govnih.gov For instance, one optimized aminothiazole compound demonstrated an IC₅₀ of 0.416 µM against CDK2. tandfonline.com These inhibitors often work by binding to the active site of the CDK protein, as revealed by X-ray crystallography, thereby preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein. nih.govnih.gov The inhibition of CDK2 can lead to the suppression of cancer cell proliferation and the induction of apoptosis. nih.gov

Table 2: CDK Inhibition by Thiazole Analogues

| Compound Class | Target | IC₅₀ Value |

|---|---|---|

| Diaminothiazole derivatives | CDK2 | 0.0009 – 0.0015 µM nih.gov |

| Aminothiazole derivatives | CDK2 | 1-10 nM range nih.gov |

| Thiazole linked phenylsulfone | CDK2 | 0.416 µM tandfonline.com |

Antimitotic Effects

The antimitotic activity of isothiazole analogues is often linked to their ability to interfere with microtubule dynamics. Microtubules are critical components of the mitotic spindle, which is essential for cell division. mdpi.com Numerous thiazole derivatives have been reported to exhibit potent anticancer activity by inhibiting tubulin polymerization. nih.govresearchgate.net One study developed a novel series of thiazole-naphthalene derivatives, with the most active compound, 5b , inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM, which was more potent than the reference drug colchicine (B1669291) (IC₅₀ = 9.1 μM). nih.gov Another series of thiazole-based chalcones was also evaluated, with compound 2e showing significant inhibition of tubulin polymerization with an IC₅₀ of 7.78 µM. mdpi.com These compounds typically bind to the colchicine-binding site on tubulin, disrupting the formation of microtubules and arresting cells in mitosis, which ultimately leads to apoptotic cell death. mdpi.comacs.org

Table 3: Tubulin Polymerization Inhibition by Thiazole Analogues

| Compound | Target | IC₅₀ Value |

|---|---|---|

| Compound 5b (thiazole-naphthalene derivative) | Tubulin | 3.3 µM nih.gov |

| Compound 2e (thiazole-based chalcone) | Tubulin | 7.78 µM mdpi.com |

| Colchicine (Reference) | Tubulin | 9.1 µM nih.gov |

ATP-Competitive Inhibition

Many kinase inhibitors, including those based on the isothiazole scaffold, function through an ATP-competitive mechanism. nih.govnih.gov These small molecules are designed to fit into the ATP-binding pocket of a target kinase. mdpi.com By occupying this site, they prevent the natural substrate, ATP, from binding, which in turn blocks the transfer of a phosphate (B84403) group to downstream target proteins, thereby inhibiting the entire signaling cascade. nih.govnih.gov Thiazole derivatives have been successfully developed as ATP-competitive inhibitors for various kinases, including Glycogen synthase kinase 3 (GSK3β) and cyclin-dependent kinases. nih.gov For example, the thiazole compound AR-A014418 acts as a selective and ATP-competitive inhibitor of GSK3β with an IC₅₀ value of 100 nM. nih.gov The versatility of the thiazole ring allows it to form key interactions within the ATP-binding site, mimicking the purine (B94841) ring of ATP and establishing hydrogen bonds with hinge region residues of the kinase. nih.govnih.gov

Modulation of Multidrug Resistance Mechanisms (e.g., P-gp-Dependent Resistance)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.gov Research has shown that certain thiazole derivatives can modulate P-gp activity. nih.gov For example, a lead compound, (S)-N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide, was shown to increase the intracellular concentration of paclitaxel (B517696) in drug-resistant cell lines by interacting with P-gp. nih.gov Some of these modulators stimulate the basal ATPase activity of P-gp, indicating they act as substrates and competitively inhibit the efflux of other drugs, while potent inhibitors may inhibit ATPase activity altogether. nih.gov Additionally, N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides have been tested for activity against doxorubicin-resistant colon cancer cells that exhibit P-gp-dependent multidrug resistance. nih.gov

Immunomodulatory Properties

Isothiazole and its analogues, particularly isoxazole (B147169) derivatives which are structurally similar, have demonstrated significant immunomodulatory properties. medwinpublishers.comnih.gov These compounds can influence both cellular and humoral immune responses. nih.govnih.gov

Humoral Immune Response Modulation

The humoral immune response involves the production of antibodies by B lymphocytes to fight extracellular pathogens. wikipedia.org Studies on close analogues of this compound have shown a capacity to modulate this response. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a structurally related isoxazole, was found to enhance the humoral immune response in mice immunized with sheep red blood cells (SRBC). nih.gov This enhancement was observed through an increase in the number of antibody-producing cells and a higher level of hemagglutinin titers. nih.gov Similarly, the thiazole derivative tiprotimod (B1197315) has been shown to be a potent immunopotentiator that stimulates the humoral immune response against antigens like Tetanus toxoid. nih.gov These findings suggest that compounds based on the isothiazole scaffold can act as adjuvants, potentially boosting the efficacy of vaccines or treating certain immune-related conditions. nih.gov

Delayed-Type Hypersensitivity Reaction

Delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, is a T-cell-mediated immune response that typically manifests 48 to 72 hours after antigen exposure. nih.gov This reaction is a key component of cell-mediated immunity and is involved in responses to many intracellular pathogens and in contact dermatitis. nih.gov The potential for a compound to modulate the DTH response is often investigated to determine its immunosuppressive or immunostimulatory properties. For instance, studies on unrelated compounds like azaphenothiazines have used the DTH model in mice to evaluate potential immunosuppressive effects. nih.gov However, specific research data detailing the effects of this compound or its direct analogues on delayed-type hypersensitivity reactions are not prominently available in the current scientific literature.

Splenocyte Proliferation Studies (T-cell and B-cell Mitogens)

Splenocyte proliferation assays are standard in vitro methods used to assess cellular immune function. mayocliniclabs.com These tests measure the ability of lymphocytes (T-cells and B-cells) to multiply in response to stimulating agents known as mitogens. nih.gov Common T-cell mitogens include phytohemagglutinin (PHA) and concanavalin (B7782731) A (ConA), while lipopolysaccharide (LPS) is a potent mitogen for murine B-cells. nih.govnih.gov

While studies on this compound are limited, research on the closely related isoxazole analogue, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, has provided insights into its immunomodulatory properties. An in vitro study investigated this hydrazide's effect on murine lymphocytes. The compound was found to stimulate the proliferation of lymphocytes isolated from the spleen and mesenteric lymph nodes, both when administered alone and in combination with the T-cell mitogens ConA and PHA. nih.gov This effect was more pronounced in non-stimulated cells and followed a dose-response relationship, indicating an immunostimulatory activity. nih.gov Another study on a series of its derivatives also demonstrated regulatory activity in lymphocyte proliferation tests. nih.gov

| Cell Type | Condition | Observed Effect |

|---|---|---|

| Murine Splenic Lymphocytes | Compound Alone | Stimulated Proliferation (Dose-Dependent) |

| Murine Splenic Lymphocytes | Compound + Concanavalin A (ConA) | Stimulated Proliferation |

| Murine Splenic Lymphocytes | Compound + Phytohemagglutinin A (PHA) | Stimulated Proliferation |

Polyclonal Antibody Production in Human Peripheral Blood Cells

The production of polyclonal antibodies by B-lymphocytes is a cornerstone of the humoral immune response. In vitro systems using human peripheral blood lymphocytes can be employed to study the effects of chemical compounds on this process. nih.gov These methods may involve the in vitro immunization of lymphocytes to trigger the production of specific antibodies. nih.gov There is currently a lack of specific studies in the available literature that investigate the direct impact of this compound or its analogues on polyclonal antibody production in human peripheral blood cells.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of this compound is not detailed, numerous studies have confirmed that the broader families of isothiazole and isoxazole derivatives possess significant anti-inflammatory properties. nih.govmdpi.com The carrageenan-induced paw edema model in rats is a standard preclinical test for evaluating acute anti-inflammatory activity. researchgate.netmdpi.com For example, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, which are structurally related heterocyclic compounds, exhibited significant anti-inflammatory activity in this model. researchgate.net Similarly, certain 5-methylthiazole-thiazolidinone conjugates were identified as potent anti-inflammatory agents, with some showing greater activity than the reference drug indomethacin. mdpi.com These findings suggest a potential for anti-inflammatory effects within this class of compounds, though specific evaluation of this compound is required.

Immunosuppressive Effects

The immunomodulatory profile of isothiazole and isoxazole derivatives is complex, with different analogues exhibiting opposing effects. While some compounds in this family are known for their immunosuppressive activity, such as the isoxazole derivative leflunomide, others demonstrate immunostimulatory properties. nih.gov For instance, the unnatural amino acid MeBmt is a component of cyclosporin (B1163) A, a potent immunosuppressive agent widely used in transplant therapy. mdpi.com

Conversely, studies on the analogue 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide indicate an immunostimulatory role. This compound was shown to stimulate the proliferation of murine lymphocytes and macrophages. nih.gov At its highest tested concentration, it also increased the LPS-induced production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) without affecting Tumor Necrosis Factor-alpha (TNF-α) levels. nih.gov This profile is contrary to what would be expected from an immunosuppressive agent. Therefore, while the isothiazole/isoxazole scaffold is present in known immunosuppressants, the specific functional groups on the molecule heavily dictate its biological effect, and the available data on close analogues of this compound point towards immunostimulation rather than immunosuppression.

Antimicrobial and Antiviral Activities

Broad-Spectrum Antimicrobial Effects

The isothiazole and related thiazole/isoxazole heterocyclic systems are recognized as important scaffolds in the development of antimicrobial agents. researchgate.netmdpi.com A key derivative of 5-amino-3-methylisothiazole, S-p-aminobenzenesulphonamido-3-methyl isothiazole, has demonstrated antibacterial activity as great as, or greater than, that of the established drug sulphathiazole, particularly against E. coli. google.com

Analogues of the target compound have shown a wide range of antimicrobial actions. Research into isoxazole derivatives has revealed weak to mild antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net More complex derivatives have shown significant potency against mycobacteria. A series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides displayed growth inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov Similarly, isosteric replacement of a thiazole ring with an oxazole (B20620) in certain carboxamides led to compounds with high activity against Mycobacterium tuberculosis and promising activity against various other bacterial and fungal strains. mdpi.com This body of evidence highlights the potential of the this compound scaffold as a source for broad-spectrum antimicrobial agents.

| Compound Class/Derivative | Antimicrobial Spectrum | Reference |

|---|---|---|

| S-p-aminobenzenesulphonamido-3-methyl isothiazole | Antibacterial (notably against E. coli) | google.com |

| Substituted Isoxazole-4-carbohydrazide derivatives | Weak to mild antibacterial (Gram-positive and Gram-negative) | researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Antitubercular (against Mycobacterium tuberculosis) | nih.gov |

| 2-Aminooxazole carboxamides (isosteres of 2-aminothiazoles) | Antimycobacterial, antibacterial, and antifungal | mdpi.com |

Antifungal Properties

While direct studies on the antifungal activity of this compound are not extensively documented in publicly available research, the broader class of isothiazole and thiazole carboxamide derivatives has demonstrated notable antifungal potential. Research into related structures suggests that the isothiazole-carboxamide scaffold is a promising area for the development of new antifungal agents.

For instance, novel isothiazole-thiazole derivatives have been designed and synthesized, showing fungicidal activity. nih.govresearchgate.net These findings indicate that the core isothiazole structure can be a valuable component in creating compounds that combat fungal pathogens. In a similar vein, a series of pyrazole (B372694) carboxamide thiazole derivatives were developed and evaluated for their ability to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. Several of these compounds exhibited significant antifungal activities against a range of plant pathogens, with some showing better efficacy than the commercial fungicide boscalid. nih.gov

These studies on related heterocyclic carboxamides underscore the potential of the isothiazole-4-carboxamide core as a scaffold for novel antifungal agents. The specific antifungal spectrum and efficacy of this compound itself, however, remain an area for future investigation.

Specific Antiviral Potency

The antiviral potential of isothiazole derivatives is more clearly established, with several analogues of this compound showing significant activity. A notable example is the antiviral drug Denotivir (also known as Vratizolin). Denotivir is a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid and has been used primarily against herpes virus infections. medwinpublishers.com Its chemical structure is closely related to the subject of this article, suggesting that the 3-methylisothiazole-4-carboxamide (B11807236) core is a key pharmacophore for antiviral effects.

Further research has highlighted the antiviral properties of other isothiazole derivatives. For example, certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have been synthesized and investigated, stemming from the extensive study of the 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid series from which Denotivir was developed. nih.gov Additionally, other complex isothiazole derivatives have been found to be effective against a range of RNA and DNA viruses, including HIV-1, HIV-2, poliovirus, and echovirus. nih.govcncb.ac.cn

The established antiviral activity of close analogues like Denotivir provides a strong rationale for the investigation of this compound and its derivatives as potential antiviral agents.

Enzyme Inhibition Studies

The ability of this compound and its analogues to inhibit specific enzymes is a critical aspect of their pharmacological profile. While data on the title compound is limited, studies on structurally similar molecules provide insights into their potential enzyme inhibitory activities.

Inhibition of Adenosine (B11128) Deaminase and 5'-Adenylate Deaminase

Based on available scientific literature, there is no direct evidence to suggest that this compound or its close analogues are inhibitors of adenosine deaminase or 5'-adenylate deaminase. Research on the inhibition of these enzymes has focused on other classes of compounds, such as 5-aminoimidazole-4-carboxamide riboside and its corresponding ribotide, which are structurally distinct from isothiazole derivatives.

β-Ketoacyl-ACP Synthase (mtFabH) Inhibition

While direct studies on this compound are not available, research on the structurally related 2-aminothiazole-4-carboxylate scaffold has identified inhibitors of β-ketoacyl-acyl carrier protein synthase (mtFabH) from Mycobacterium tuberculosis. This enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is essential for the survival of the bacterium.

A study on 2-aminothiazole-4-carboxylate derivatives revealed that certain compounds could inhibit mtFabH. For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit the enzyme with a half-maximal inhibitory concentration (IC50) of 2.43 ± 0.13 µM. The inhibitory activity of these thiazole derivatives suggests that the isothiazole-4-carboxamide core may also have the potential to interact with and inhibit mtFabH, representing a promising avenue for the development of new anti-tubercular agents.

Table 1: Inhibition of mtFabH by 2-Aminothiazole-4-Carboxylate Analogues

| Compound | IC50 (µM) |

|---|---|

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 2.43 ± 0.13 |

| Ethyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 3.22 ± 0.29 |

| Methyl 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylate | 159.8 ± 3.0 |

| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 718 ± 8.97 |

Carbonic Anhydrase (CA-III) Inhibition

There is currently no specific information available in the scientific literature regarding the inhibition of Carbonic Anhydrase III (CA-III) by this compound or its direct analogues. While various thiazole and carboxamide-containing compounds have been investigated as inhibitors of other carbonic anhydrase isoforms, their activity against CA-III has not been established.

Farnesoid X Receptor (FXR) Inhibition

Similarly, there is a lack of data on the interaction of this compound and its analogues with the Farnesoid X Receptor (FXR). Research into FXR modulators has explored other heterocyclic scaffolds, such as isoxazoles, but the potential for isothiazole-containing compounds to act as FXR inhibitors remains an un-investigated area.

Kinase Inhibition Profiles (e.g., Aurora Kinase)

The aminothiazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, particularly targeting the Aurora kinase family. Aurora kinases are crucial serine/threonine kinases that regulate key processes during mitosis, and their dysregulation is linked to tumorigenesis. Consequently, they are a significant target for anticancer drug discovery.

While a specific inhibition profile for this compound is not detailed in the reviewed literature, its precursor, 5-Amino-3-methyl-isothiazole hydrochloride, is utilized in the synthesis of Aurora kinase inhibitors. Research into aminothiazole analogues has demonstrated potent and selective inhibition of Aurora kinases. For instance, a series of 2-aminophenyl-5-bromothiazoles were identified as highly selective inhibitors. These compounds effectively recapitulate the known effects of Aurora kinase inhibition, such as the reduction of histone H3 phosphorylation at serine 10, failure of cytokinesis, and subsequent endoreduplication.